molecular formula C7H7F5O2 B2659350 (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one CAS No. 934299-89-5

(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one

Cat. No. B2659350
CAS RN: 934299-89-5
M. Wt: 218.123
InChI Key: CHWNAEPLFPHADE-ONEGZZNKSA-N
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Description

(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one, also known as PMH, is a fluorinated ketone that has been gaining attention in the scientific community due to its unique properties and potential applications. PMH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been used as a reagent in the synthesis of various organic compounds, including fluorinated alcohols and ketones. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been used as a building block in the synthesis of fluorinated polymers and materials. In medicinal chemistry, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential as a drug candidate, particularly as an inhibitor of enzymes involved in cancer and inflammation.

Mechanism of Action

The mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has several advantages for lab experiments, including its high stability and solubility in various solvents. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is also a versatile reagent that can be used in various reactions. However, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has some limitations, including its high cost and potential toxicity.

Future Directions

There are several future directions for research on (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one. One area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based materials and polymers with unique properties, such as high thermal stability and chemical resistance. Another area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one and its potential side effects.

Synthesis Methods

(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can be synthesized using various methods, including the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with sodium methoxide in methanol. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can also be synthesized using a one-pot method that involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol and a reducing agent, such as sodium borohydride.

properties

IUPAC Name

(E)-1,1,1,2,2-pentafluoro-5-methoxyhex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5O2/c1-4(14-2)3-5(13)6(8,9)7(10,11)12/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWNAEPLFPHADE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(C(F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(C(F)(F)F)(F)F)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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